Ethyl 5-aminopyrimidine-2-carboxylate Ethyl 5-aminopyrimidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 916056-76-3
VCID: VC2557498
InChI: InChI=1S/C7H9N3O2/c1-2-12-7(11)6-9-3-5(8)4-10-6/h3-4H,2,8H2,1H3
SMILES: CCOC(=O)C1=NC=C(C=N1)N
Molecular Formula: C7H9N3O2
Molecular Weight: 167.17 g/mol

Ethyl 5-aminopyrimidine-2-carboxylate

CAS No.: 916056-76-3

Cat. No.: VC2557498

Molecular Formula: C7H9N3O2

Molecular Weight: 167.17 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-aminopyrimidine-2-carboxylate - 916056-76-3

Specification

CAS No. 916056-76-3
Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
IUPAC Name ethyl 5-aminopyrimidine-2-carboxylate
Standard InChI InChI=1S/C7H9N3O2/c1-2-12-7(11)6-9-3-5(8)4-10-6/h3-4H,2,8H2,1H3
Standard InChI Key FTQNOYWZVZUPCJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NC=C(C=N1)N
Canonical SMILES CCOC(=O)C1=NC=C(C=N1)N

Introduction

Chemical Structure and Properties

Molecular Structure

Ethyl 5-aminopyrimidine-2-carboxylate features a pyrimidine ring as its core structure, with specific functional groups at defined positions. The amino group at position 5 and the ethyl carboxylate at position 2 define the chemical reactivity and biological properties of this compound. The molecular formula is C7H9N3O2, with a molecular weight of approximately 167.17 g/mol, similar to related pyrimidine derivatives.

Physical Properties

Based on the characteristics of similar pyrimidine derivatives, Ethyl 5-aminopyrimidine-2-carboxylate likely exists as a crystalline solid at room temperature. It is expected to have limited solubility in water but would likely dissolve more readily in organic solvents such as ethanol, methanol, dichloromethane, and dimethylformamide. These solubility characteristics are common among aminopyrimidine compounds with ester groups.

Spectroscopic Characteristics

The compound would exhibit characteristic spectroscopic features:

Spectroscopic MethodExpected Key Features
IR SpectroscopyAbsorption bands for N-H stretching (3300-3500 cm^-1), C=O stretching (1700-1730 cm^-1), C=N stretching (1580-1650 cm^-1)
NMR SpectroscopyDistinctive signals for aromatic protons of the pyrimidine ring (δ 7.5-9.0 ppm), ethyl group protons (quartet at δ 4.2-4.4 ppm and triplet at δ 1.2-1.4 ppm), and amino group protons (broad singlet at δ 4.5-6.0 ppm)
Mass SpectrometryMolecular ion peak at m/z 167, with fragmentation patterns reflecting the loss of ethoxy group and other structural components

Synthesis Methods

Reaction Conditions

Optimal reaction conditions for the synthesis would typically include:

Reaction StepConditionsCatalysts/Reagents
Nitration0-5°C, 1-2 hoursHNO3/H2SO4 mixture
ReductionRoom temperature to 50°C, 2-4 hoursFe/HCl, Pd/C with H2, or SnCl2
EsterificationReflux, 4-6 hoursEthanol, H2SO4 or HCl catalyst

Purification Techniques

Purification of Ethyl 5-aminopyrimidine-2-carboxylate would likely involve:

  • Recrystallization from appropriate solvent systems (ethanol/water mixtures)

  • Column chromatography using silica gel with ethyl acetate/hexane or dichloromethane/methanol solvent systems

  • In some cases, distillation under reduced pressure for initial purification

Chemical Reactivity

Reactivity of Functional Groups

The compound contains three reactive sites that determine its chemical behavior:

  • The amino group at position 5 can participate in:

    • Nucleophilic substitution reactions

    • Acylation and alkylation reactions

    • Diazotization reactions forming diazonium salts

  • The ester group at position 2 can undergo:

    • Hydrolysis to form the corresponding carboxylic acid

    • Transesterification with other alcohols

    • Reduction to form alcohols or aldehydes

  • The pyrimidine ring nitrogen atoms can participate in:

    • Coordination with metal ions

    • Protonation in acidic media

    • Nucleophilic aromatic substitution reactions

Stability Considerations

Based on the reactivity of similar compounds, Ethyl 5-aminopyrimidine-2-carboxylate would likely be:

  • Stable at room temperature when stored properly

  • Susceptible to hydrolysis in strongly acidic or basic conditions

  • Potentially sensitive to oxidation of the amino group

  • Subject to photodegradation if exposed to strong UV light for extended periods

Biological Activities

Biological ActivityPotential Mechanism
AntimicrobialInhibition of nucleic acid synthesis or folate metabolism in microorganisms
Anti-inflammatoryModulation of inflammatory signaling pathways
Enzyme inhibitionCompetitive binding to active sites of certain enzymes
AntitumorInterference with DNA replication or cell division processes

These potential activities would need to be confirmed through specific biological assays targeting each pathway.

Structure-Activity Relationships

The biological activity of Ethyl 5-aminopyrimidine-2-carboxylate would be influenced by several structural features:

  • The amino group at position 5 enhances hydrogen bonding capabilities, potentially increasing binding affinity to biological targets

  • The ester group at position 2 affects lipophilicity and membrane permeability

  • The planar pyrimidine ring facilitates interactions with DNA, RNA, and aromatic amino acid residues in proteins

Research Applications

Medicinal Chemistry

Ethyl 5-aminopyrimidine-2-carboxylate likely serves as:

  • A building block for the synthesis of more complex biologically active molecules

  • An intermediate in the development of enzyme inhibitors

  • A scaffold for creating compound libraries in drug discovery programs

Materials Science

Potential applications in materials science could include:

  • Precursor for polymers with specific functional properties

  • Component in the synthesis of materials with optical or electronic properties

  • Building block for supramolecular assemblies through hydrogen bonding networks

Synthetic Organic Chemistry

In organic synthesis, this compound could serve as:

  • A versatile intermediate for heterocyclic chemistry

  • A substrate for exploring new synthetic methodologies

  • A model compound for mechanistic studies

Comparison with Similar Compounds

Pyrimidine Derivatives

Ethyl 5-aminopyrimidine-2-carboxylate can be compared with other pyrimidine derivatives to understand structure-property relationships:

CompoundStructural DifferenceImpact on Properties
Ethyl 2-aminopyrimidine-5-carboxylatePositions of amino and carboxylate groups are reversedDifferent electronic distribution affects reactivity and binding properties
Methyl 5-aminopyrimidine-2-carboxylateMethyl ester instead of ethyl esterSlightly increased hydrophilicity and potentially altered pharmacokinetics
5-Aminopyrimidine-2-carboxylic acidFree carboxylic acid instead of esterIncreased water solubility, ability to form salts, different biodistribution

Comparison with Pyrazine Analogs

Comparing Ethyl 5-aminopyrimidine-2-carboxylate with its pyrazine isostere:

AspectEthyl 5-aminopyrimidine-2-carboxylateEthyl 5-aminopyrazine-2-carboxylate
Ring StructurePyrimidine (1,3-diazine)Pyrazine (1,4-diazine)
Electronic PropertiesDifferent electron distributionDifferent electron distribution affecting polarity and reactivity
Hydrogen Bonding PatternDistinct pattern due to 1,3-nitrogen arrangementDistinct pattern due to 1,4-nitrogen arrangement
Potential ApplicationsLikely different specificity for biological targetsMay interact with different biological targets

Future Research Directions

Synthetic Methodology Development

Future research might focus on:

  • Developing more efficient and green synthetic routes

  • Exploring asymmetric synthesis methodologies if stereogenic centers are introduced

  • Investigating continuous flow chemistry approaches for scalable production

Biological Evaluation

Priority areas for biological evaluation could include:

  • Comprehensive antimicrobial screening against resistant pathogens

  • Evaluation of enzyme inhibition profiles against therapeutic targets

  • Investigation of potential antiviral activities

  • Assessment of safety profiles and structure-toxicity relationships

Medicinal Chemistry Optimization

Medicinal chemistry efforts might focus on:

  • Derivatization of the amino group to enhance binding specificity

  • Modification of the ester moiety to optimize pharmacokinetic properties

  • Introduction of additional functional groups to the pyrimidine ring to target specific biological interactions

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